molecular formula C23H26N2O4 B4085813 N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE

Cat. No.: B4085813
M. Wt: 394.5 g/mol
InChI Key: KMNOFSOLNBJELW-UHFFFAOYSA-N
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Description

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE is a complex organic compound that features a benzodioxole ring, an acetyl group, and a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the acetyl group and the benzylpiperidine moiety. Common reagents and catalysts used in these reactions include acetyl chloride, piperidine, and benzyl bromide, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzodioxole ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, acetylated amides, or benzylpiperidine analogs. Examples include:

  • 1,3-Benzodioxole-5-acetic acid
  • N-Benzylpiperidine
  • Acetylated benzodioxole derivatives

Uniqueness

The uniqueness of N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-16(26)19-12-21-22(29-15-28-21)13-20(19)24-23(27)14-25-9-7-18(8-10-25)11-17-5-3-2-4-6-17/h2-6,12-13,18H,7-11,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNOFSOLNBJELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCC(CC3)CC4=CC=CC=C4)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE
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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE
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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE
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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE
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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE
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N-(6-ACETYL-1,3-BENZODIOXOL-5-YL)-2-(4-BENZYLPIPERIDINO)ACETAMIDE

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